molecular formula C19H18O2 B14250709 Butan-2-YL anthracene-9-carboxylate CAS No. 189216-06-6

Butan-2-YL anthracene-9-carboxylate

Cat. No.: B14250709
CAS No.: 189216-06-6
M. Wt: 278.3 g/mol
InChI Key: PEDPRRNAHWBKAN-UHFFFAOYSA-N
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Description

Butan-2-YL anthracene-9-carboxylate is an organic compound that features an anthracene ring system substituted with a butan-2-yl ester group at the 9th position. The anthracene ring is a polycyclic aromatic hydrocarbon known for its stability and extensive conjugation, making it a valuable scaffold in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-YL anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with butan-2-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Butan-2-YL anthracene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The anthracene ring can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing various substituents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butan-2-YL anthracene-9-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form conjugates with other molecules.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of Butan-2-YL anthracene-9-carboxylate involves its interaction with various molecular targets. The extensive conjugation of the anthracene ring allows it to participate in π-π stacking interactions, which can influence its binding to proteins and other macromolecules. The ester group can undergo hydrolysis to release the active anthracene-9-carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9-carboxylic acid: The parent compound without the butan-2-yl ester group.

    Butyl anthracene-9-carboxylate: Similar ester but with a different alkyl group.

    Methyl anthracene-9-carboxylate: Another ester derivative with a methyl group.

Uniqueness

Butan-2-YL anthracene-9-carboxylate is unique due to the specific butan-2-yl ester group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

189216-06-6

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

butan-2-yl anthracene-9-carboxylate

InChI

InChI=1S/C19H18O2/c1-3-13(2)21-19(20)18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-13H,3H2,1-2H3

InChI Key

PEDPRRNAHWBKAN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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